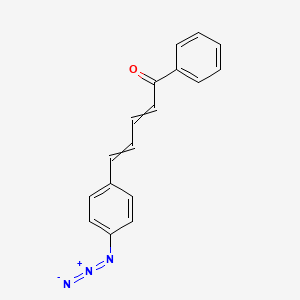
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a penta-2,4-dien-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-azidophenylacetylene and 1-phenyl-1,3-butadiene.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction between 4-azidophenylacetylene and 1-phenyl-1,3-butadiene under mild conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent yield and quality. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The azido group in 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles from azides and alkynes
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is used as a building block in the synthesis of complex organic molecules.
Click Chemistry: The azido group allows for facile incorporation into various molecules via click chemistry.
Biology:
Bioconjugation: The compound is used to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry:
Materials Science: The compound is used in the development of photoactive materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in bioconjugation and click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as labeling biomolecules or synthesizing complex organic structures .
Comparación Con Compuestos Similares
4-Azidophenyl glyoxal: Used for selective functionalization of arginine residues in proteins.
(4-Azidophenyl)methanamine hydrochloride: Utilized in organic synthesis and enzyme kinetics studies.
(4-Azidophenyl)boronic acid: Employed in Suzuki-Miyaura coupling reactions and bioconjugation.
Uniqueness: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its combination of an azido group with a penta-2,4-dien-1-one moiety, which provides distinct reactivity and versatility in various chemical transformations and applications.
Propiedades
Número CAS |
104458-83-5 |
|---|---|
Fórmula molecular |
C17H13N3O |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
5-(4-azidophenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-14(11-13-16)6-4-5-9-17(21)15-7-2-1-3-8-15/h1-13H |
Clave InChI |
PGLCUHGDRQLXOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


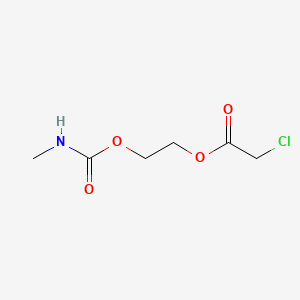
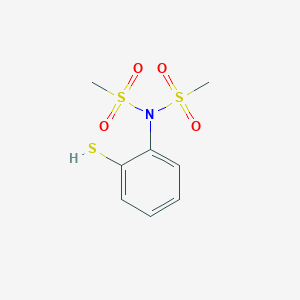
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
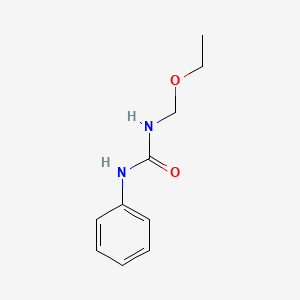
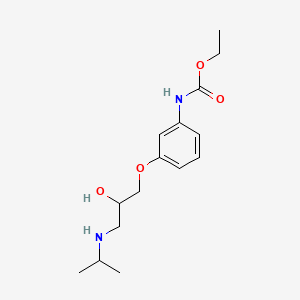
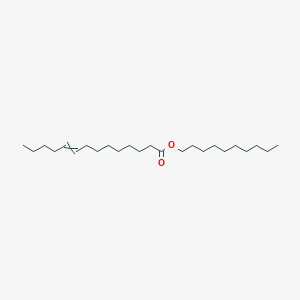
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
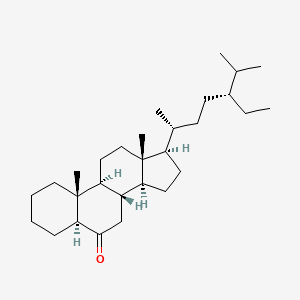
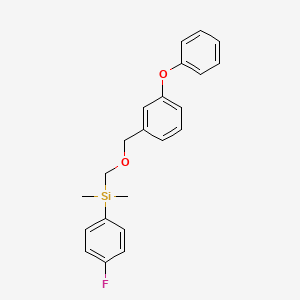
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
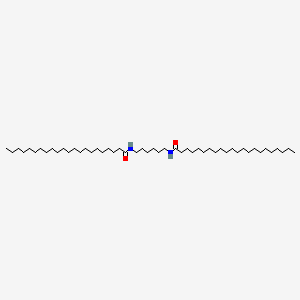
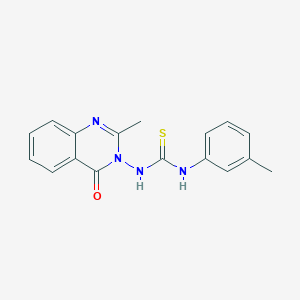
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

